An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is a halogenated and trifluoromethylated derivative of benzylmalononitrile. Malononitrile and its derivatives are versatile reagents in organic chemistry, widely utilized in multicomponent reactions for the synthesis of a variety of bioactive heterocyclic compounds, including pyridines.[1] The presence of electron-withdrawing groups, such as the two nitrile groups, confers exceptional reactivity to the active methylene group in malononitrile.[1] Benzylidenemalononitrile derivatives, a related class of compounds, have shown a broad range of applications in biology, industry, and medicine, and have been investigated as potential inhibitors of epidermal growth factor tyrosine kinase.[2] The introduction of a bromine atom and a trifluoromethyl group onto the benzyl moiety of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is expected to significantly influence its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical characteristics of a compound is paramount for its effective use in any scientific endeavor. The structural features of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile, including the aromatic ring, the bromine and trifluoromethyl substituents, and the malononitrile group, all contribute to its distinct properties.
| Property | Value | Source |
| IUPAC Name | 2-[[4-bromo-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile | [3] |
| Molecular Formula | C11H5BrF3N2 | Derived from IUPAC name |
| Molecular Weight | 314.07 g/mol | Derived from Molecular Formula |
| Appearance | White to Almost White Powder to Lump | [4] |
| Melting Point | 37 °C | [4] |
Synthesis
The most common and efficient method for synthesizing related benzylidene malononitriles is the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile, typically catalyzed by a weak base.[3][6]
The synthesis of 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile would proceed via the Knoevenagel condensation of 4-bromo-2-trifluoromethylbenzaldehyde with malononitrile.[3] This reaction is often carried out under reflux conditions in a suitable solvent like ethanol or acetic acid, with a catalyst such as piperidine or ammonium acetate.[3][6]
Key Physicochemical Parameters for Drug Development
In the context of drug discovery and development, several physicochemical properties are critical in determining a compound's pharmacokinetic and pharmacodynamic profile. These include lipophilicity (logP), acidity (pKa), and stability.
Lipophilicity (logP)
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (commonly n-octanol) and an aqueous phase.[7][8] This parameter is a crucial indicator of a drug's ability to cross biological membranes.
Experimental Determination of logP
Several methods are available for the experimental determination of logP.
1. Shake-Flask Method: This is considered the "gold standard" for logP determination.[8] It involves dissolving the compound in a mixture of n-octanol and water, physically shaking the mixture to allow for partitioning, and then measuring the concentration of the compound in each phase.[9]
2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used indirect method for estimating logP.[8][10] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[11]
Protocol: Determination of logP by RP-HPLC
This protocol outlines a general procedure for estimating the logP of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile using RP-HPLC.
Objective: To determine the retention time of the target compound and correlate it to a standard curve of compounds with known logP values.
Materials:
-
2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
-
Reference standards with known logP values (e.g., benzene, bromobenzene, biphenyl)[10]
-
HPLC-grade methanol and water
-
A C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 85:15 v/v).[10]
-
Preparation of Standard Solutions: Prepare individual solutions of the reference standards and the target compound in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject each standard solution and the sample solution, recording the retention time for each.
-
-
Data Analysis:
-
Plot the logarithm of the retention time (log RT) of the reference standards against their known logP values.
-
Perform a linear regression analysis to obtain a calibration curve. The relationship is often summarized by the equation: Log P = a * Log RT + b.[10]
-
Using the retention time of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile, calculate its logP value using the equation from the calibration curve.
-
Acidity (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its degree of ionization at a given pH, which in turn affects its solubility, absorption, and distribution.
Experimental Determination of pKa
1. Potentiometric Titration: This is a high-precision technique for determining pKa values.[12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH electrode.[12][13] The pKa is determined from the inflection point of the titration curve.[9]
2. UV-Vis Spectrophotometry: This method is suitable for compounds that possess a UV-active chromophore and whose UV spectrum changes with ionization.[12] The absorbance of the compound is measured in a series of buffer solutions with known pH values, and the pKa is determined from the resulting data.[12]
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the pKa of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile.
Objective: To generate a titration curve and identify the pKa from the half-equivalence point.
Materials:
-
2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
-
Standardized 0.1 M sodium hydroxide (NaOH) solution[11]
-
Standardized 0.1 M hydrochloric acid (HCl) solution[13]
-
Suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low)[12]
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent.[11]
-
Titration Setup: Place the sample solution in a beaker with the pH electrode and a magnetic stir bar.
-
Titration:
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the compound.[13]
-
Chemical Stability
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[14][15] These studies evaluate the influence of environmental factors such as temperature, humidity, and light on the compound.[15][16]
Stability Testing Protocols
Stability studies are typically conducted under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
1. Long-Term Stability Testing: This is performed under recommended storage conditions to establish the shelf-life.[14][15] Common conditions include 25°C ± 2°C / 60% RH ± 5% RH.[15]
2. Accelerated Stability Testing: Conducted under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to speed up chemical degradation and physical changes.[15][16]
3. Stress Testing: This involves exposing the drug substance to conditions more severe than accelerated testing, such as high temperatures, high humidity, and different pH and light conditions, to identify potential degradation products and establish the intrinsic stability of the molecule.[15][17]
Protocol: General Approach to Chemical Stability Assessment
This protocol outlines a foundational workflow for assessing the chemical stability of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile.
Objective: To evaluate the degradation of the compound under various environmental conditions over time.
Materials:
-
2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
-
Stability chambers capable of maintaining specific temperature and humidity conditions[14]
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating and quantifying the parent compound and its degradation products.[15][17]
Procedure:
-
Sample Preparation and Storage:
-
Place accurately weighed samples of the compound in appropriate containers.
-
Store the samples in stability chambers under long-term, accelerated, and stress conditions.
-
-
Time Points for Testing:
-
Analytical Testing:
-
At each time point, remove a sample from the stability chamber.
-
Analyze the sample using the validated stability-indicating method to determine the amount of the parent compound remaining and to identify and quantify any degradation products.
-
-
Data Evaluation:
-
Assess the change in the concentration of the parent compound over time.
-
Identify and characterize any significant degradation products.
-
The data is used to determine the shelf-life and recommended storage conditions for the compound.[16]
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for determining logP, pKa, and chemical stability.
Caption: Workflow for logP Determination by RP-HPLC.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
The physicochemical properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile are integral to its potential applications in medicinal chemistry and materials science. A thorough understanding and experimental determination of its lipophilicity, acidity, and stability are essential for predicting its behavior in biological systems and for ensuring its quality and efficacy as a potential therapeutic agent or advanced material. The protocols and workflows outlined in this guide provide a robust framework for researchers to characterize this and similar novel chemical entities.
References
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharamaeli. Retrieved from [Link]
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Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
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Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]
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Subramanian, N., & Ghisleni, D. D. M. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. NEPI. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PMC. Retrieved from [Link]
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